Desmethyl malathion
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Overview
Description
Desmethyl malathion is a derivative of malathion, an organophosphate insecticide widely used in agriculture and public health. It is formed through the metabolic degradation of malathion and retains some of the parent compound’s properties. This compound is known for its role in the study of pesticide residues and environmental impact due to its persistence and toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmethyl malathion can be synthesized through the hydrolysis of malathion. The process involves the removal of a methyl group from the malathion molecule. This reaction typically occurs under alkaline conditions, where malathion is treated with a base such as sodium hydroxide. The reaction is carried out at a controlled temperature to ensure the selective removal of the methyl group without further degradation of the molecule .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrolysis process .
Chemical Reactions Analysis
Types of Reactions: Desmethyl malathion undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more toxic compounds such as malaoxon.
Hydrolysis: It can further hydrolyze to form malathion mono- and dicarboxylic acids.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Alkaline conditions using bases like sodium hydroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Malaoxon: A more toxic oxidation product.
Malathion mono- and dicarboxylic acids: Products of hydrolysis.
Scientific Research Applications
Desmethyl malathion has several applications in scientific research:
Environmental Studies: Used to study the degradation and persistence of pesticides in the environment.
Toxicology: Helps in understanding the toxic effects of pesticide residues on non-target organisms.
Analytical Chemistry: Employed as a standard in the development of analytical methods for pesticide residue detection.
Biochemistry: Used to study enzyme interactions and inhibition, particularly with acetylcholinesterase
Mechanism of Action
Desmethyl malathion, like its parent compound malathion, acts as an acetylcholinesterase inhibitor. It binds irreversibly to the serine residue in the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in synaptic junctions, causing overstimulation of cholinergic, muscarinic, and nicotinic receptors. The result is a disruption of normal nerve function, which can be toxic to both target and non-target organisms .
Comparison with Similar Compounds
Malathion: The parent compound, widely used as an insecticide.
Malaoxon: An oxidation product of malathion, more toxic than malathion itself.
Parathion: Another organophosphate insecticide with a similar mechanism of action.
Diazinon: An organophosphate insecticide used for similar purposes
Uniqueness: Desmethyl malathion is unique in its formation as a specific degradation product of malathion. Its study provides insights into the environmental fate and toxicological impact of malathion residues. Unlike some other organophosphates, this compound is specifically used to understand the degradation pathways and persistence of malathion in various environmental matrices .
Properties
CAS No. |
1116-04-7 |
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Molecular Formula |
C9H17O6PS2 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
diethyl 2-[hydroxy(methoxy)phosphinothioyl]sulfanylbutanedioate |
InChI |
InChI=1S/C9H17O6PS2/c1-4-14-8(10)6-7(9(11)15-5-2)18-16(12,17)13-3/h7H,4-6H2,1-3H3,(H,12,17) |
InChI Key |
DYVOHGCDZYNZES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=S)(O)OC |
Origin of Product |
United States |
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